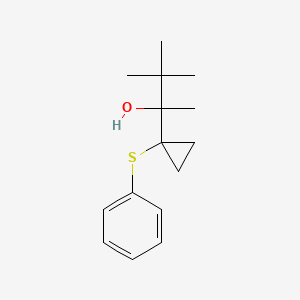
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a butanol backbone, with a phenylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL typically involves the reaction of cyclopropyl derivatives with phenylthio reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol and phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, secondary alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2-butanol: A structurally similar compound with a butanol backbone but lacking the phenylthio and cyclopropyl groups.
2-(Phenylthio)ethanol: Contains a phenylthio group but lacks the cyclopropyl and dimethyl substituents.
Cyclopropylmethanol: Features a cyclopropyl group but lacks the phenylthio and dimethyl substituents.
Uniqueness
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is unique due to the combination of its cyclopropyl, phenylthio, and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the phenylthio group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H22OS |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
3,3-dimethyl-2-(1-phenylsulfanylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C15H22OS/c1-13(2,3)14(4,16)15(10-11-15)17-12-8-6-5-7-9-12/h5-9,16H,10-11H2,1-4H3 |
InChI-Schlüssel |
WICLJFACNSLJFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C1(CC1)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
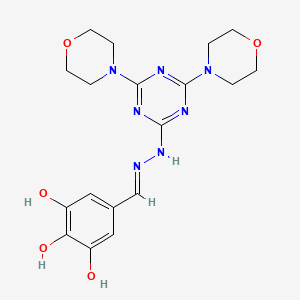
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
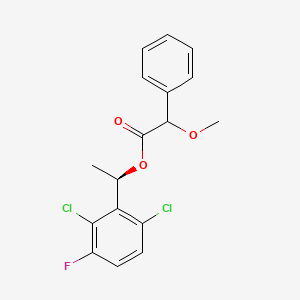
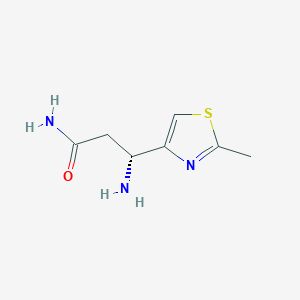
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)

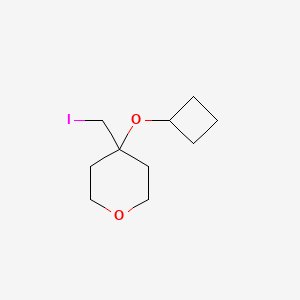

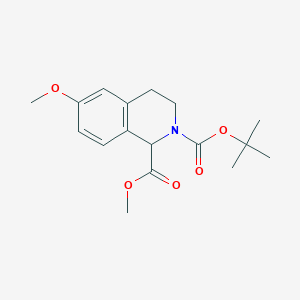
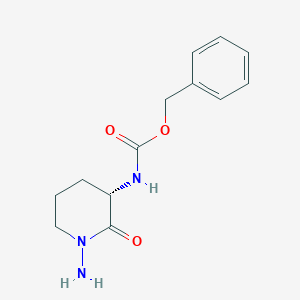
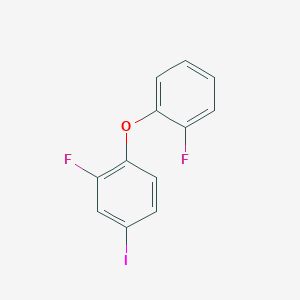
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
